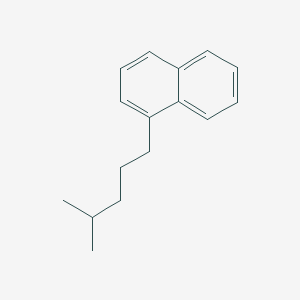
1-(4-Methylpentyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpentyl)naphthalene is an organic compound belonging to the class of alkyl naphthalenes. These compounds are characterized by the presence of a naphthalene ring system substituted with an alkyl group. This compound is specifically substituted with a 4-methylpentyl group, making it a unique member of this class. Alkyl naphthalenes are commonly found in sedimentary organic matter and oils, and they play significant roles in various chemical and industrial processes .
Preparation Methods
The synthesis of 1-(4-Methylpentyl)naphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 4-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ similar reaction conditions but are optimized for large-scale production .
Chemical Reactions Analysis
1-(4-Methylpentyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(4-Methylpentyl)naphthalene has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and materials.
Biology: In biological research, this compound is used to study the interactions of aromatic hydrocarbons with biological systems.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylpentyl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. These interactions are often mediated by the aromatic ring system and the alkyl substituent, which influence the compound’s binding affinity and reactivity .
Comparison with Similar Compounds
1-(4-Methylpentyl)naphthalene can be compared with other similar compounds, such as:
2-Methyl-1-(4-methylpentyl)naphthalene: This compound has a similar structure but differs in the position of the methyl group on the naphthalene ring.
6-Isopropyl-2-methyl-1-(4-methylpentyl)naphthalene:
2,6-Dimethyl-1-(4-methylpentyl)naphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
346576-26-9 |
|---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-(4-methylpentyl)naphthalene |
InChI |
InChI=1S/C16H20/c1-13(2)7-5-9-15-11-6-10-14-8-3-4-12-16(14)15/h3-4,6,8,10-13H,5,7,9H2,1-2H3 |
InChI Key |
RYOHAOLEKZZPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)
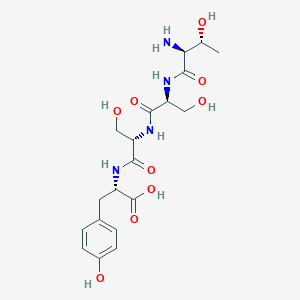
![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
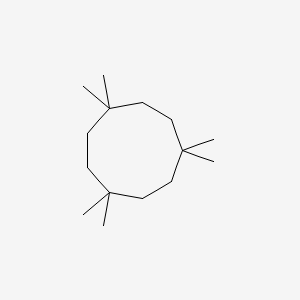
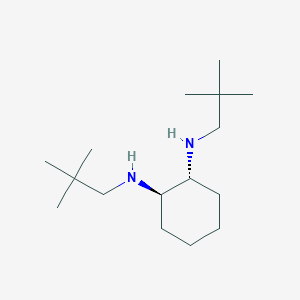
![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)
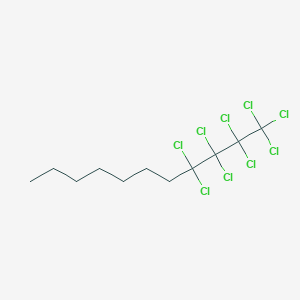
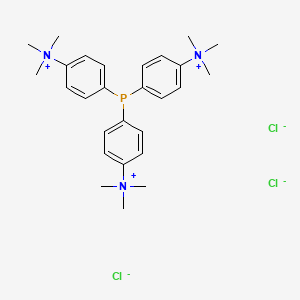
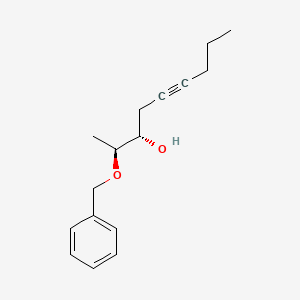
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)

